![molecular formula C24H26N2O4S B2598046 2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide CAS No. 946253-42-5](/img/structure/B2598046.png)
2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide
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Overview
Description
The compound “2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide” is a complex organic molecule that contains several functional groups. It has a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted with various groups including a phenylsulfonyl group and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, which is a heterocyclic aromatic ring with one nitrogen atom. The pyridine ring is substituted at the 2-position with a phenylsulfonyl group and an acetamide group. The phenylsulfonyl group is an electron-withdrawing group, which could potentially influence the reactivity of the molecule .
Scientific Research Applications
Structural Analysis and Molecular Interactions
A study on a structurally similar compound, "N‐(4,6‐Diméthylpyrid‐2‐yl)‐2‐(3‐nitrophényl)acétamide," explored its molecular composition and interactions, revealing insights into its planar structure and intramolecular hydrogen bonding. This research emphasizes the compound's potential for further investigation into its physical and chemical properties (Rodier, Robert, Robert-Piessard, & Baut, 1993).
Antimicrobial Activity and Theoretical Calculations
Another study focused on the synthesis of novel sulfonamide derivatives, including a compound similar to the one you're interested in. It discussed the antimicrobial properties of these compounds and provided theoretical calculations to support their structural and activity relationship. This indicates the potential of such compounds in developing new antimicrobial agents (Fahim & Ismael, 2019).
Potential Antimalarial Applications
Research into antimalarial sulfonamides demonstrated the in vitro antimalarial activity of N-(phenylsulfonyl)acetamide derivatives, highlighting their potential as antimalarial agents. This study also explored the compounds' ADMET properties, suggesting their suitability for drug development (Fahim & Ismael, 2021).
Cytotoxic Activity Against Cancer Cell Lines
An investigation into cytotoxic activities of related compounds against breast cancer cell lines suggests that these molecules can exhibit selective toxicity towards cancerous cells while sparing normal cells. This points to their potential use in cancer therapy (Saeedian Moghadam & Amini, 2018).
Future Directions
The future directions for research on this compound would depend on its potential applications. If it shows promise as a drug, further studies could be conducted to evaluate its efficacy and safety in preclinical and clinical trials. Alternatively, if it’s useful as a synthetic intermediate, research could focus on optimizing its synthesis and exploring its use in the synthesis of other complex molecules .
properties
IUPAC Name |
2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxopyridin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-15-11-16(2)22(17(3)12-15)25-21(27)14-26-19(5)13-18(4)23(24(26)28)31(29,30)20-9-7-6-8-10-20/h6-13H,14H2,1-5H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDBNRJQMAAZRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=CC(=C(C2=O)S(=O)(=O)C3=CC=CC=C3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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